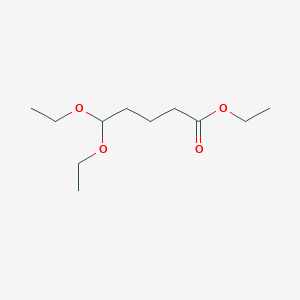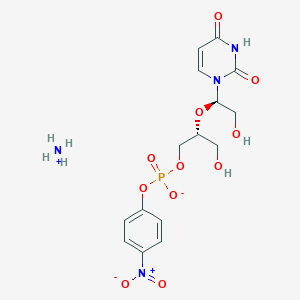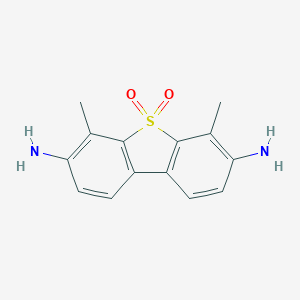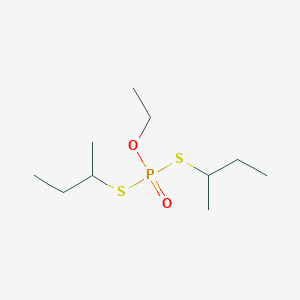
Ethyl 5,5-diethoxypentanoate
Overview
Description
Ethyl 5,5-diethoxypentanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a pleasant odor. This compound is widely used in the field of organic chemistry due to its unique properties and versatility.
Scientific Research Applications
Intermediate for Synthesis : Ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate is a versatile intermediate for the synthesis of compounds like coumarin, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).
Anti-Juvenile Hormone Agents : Ethyl 4-(2-aryloxyhexyloxy)benzoates, which include compounds structurally related to Ethyl 5,5-diethoxypentanoate, show potential as anti-juvenile hormone agents (Furuta et al., 2006).
Synthesis of Edeine Analogs : Orthogonally protected diamino-hydroxypentanoic acids, synthesized using similar substrates, are used for producing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Impact on Wine Aroma : Enantiomers of ethyl 2-hydroxy-4-methylpentanoate contribute significantly to the perception of fruity aromas in wine (Lytra et al., 2012).
Intermediate for Anti-Hypertension Drugs : Ethyl (R)-2-hydroxy-4-phenylbutanoate (R)-EHPB, a compound related to Ethyl 5,5-diethoxypentanoate, is an intermediate for anti-hypertension drugs (Oda et al., 1998).
Formation in Heated Fermented Media : Ethyl 5,5-diethoxypentanoate-related compounds like 5-methylfurfural diethyl acetal are formed during the heating of highly-sugared fermented media (Pisarintskiĭ & Ulezlo, 2000).
Synthesis of Proteinase Inhibitor : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, another related compound, is synthesized as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Biofuel Production : γ-Valerolactone can be converted into ethyl valerate and pentyl valerate, suitable for biofuel applications (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).
Modified Carbohydrate Synthesis : The synthesis of modified carbohydrates involves compounds in the 5,5-diethoxy-1,4-dihydroxypentan-2-one family (Valdersnes et al., 2012).
properties
IUPAC Name |
ethyl 5,5-diethoxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAXWUNXKVHKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570859 | |
| Record name | Ethyl 5,5-diethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-diethoxypentanoate | |
CAS RN |
19790-76-2 | |
| Record name | Ethyl 5,5-diethoxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)


![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)


